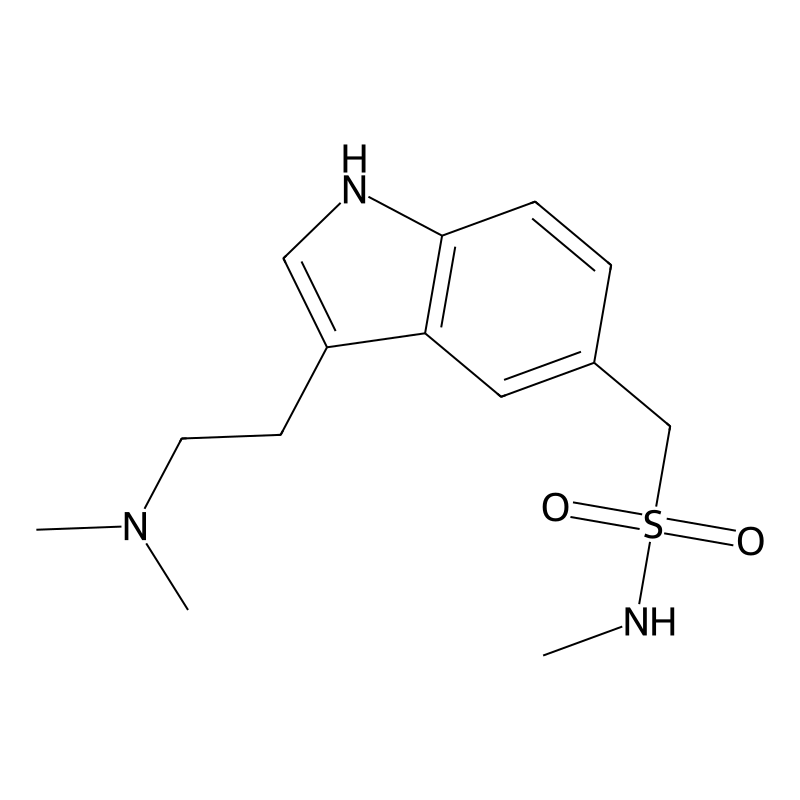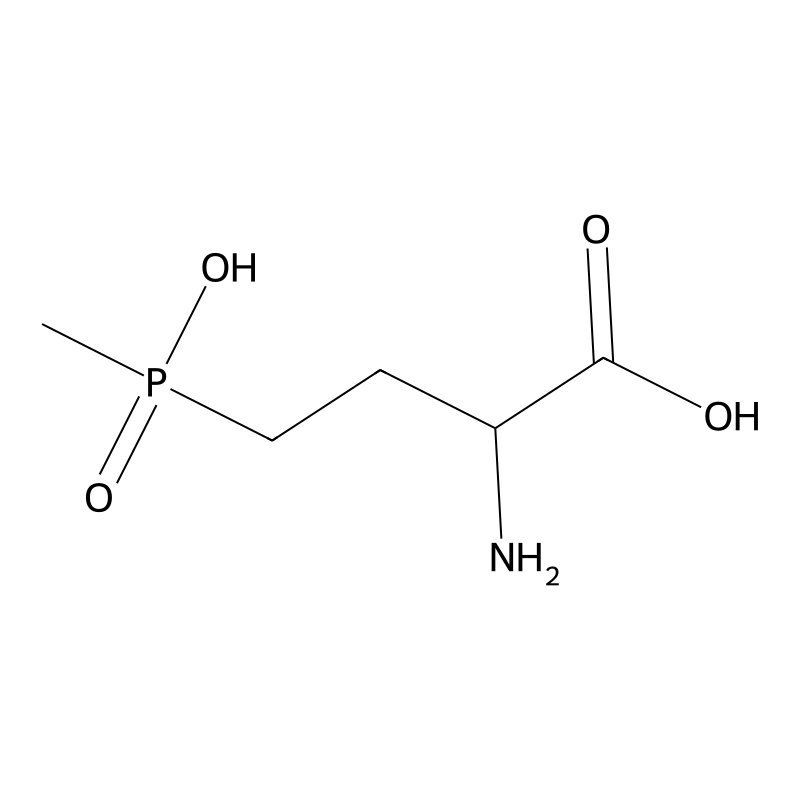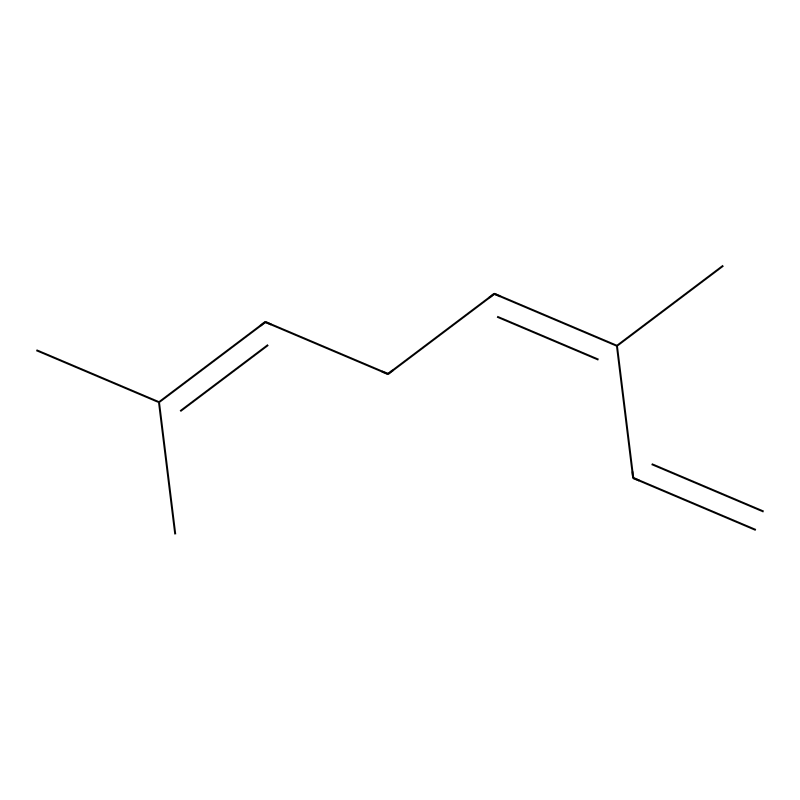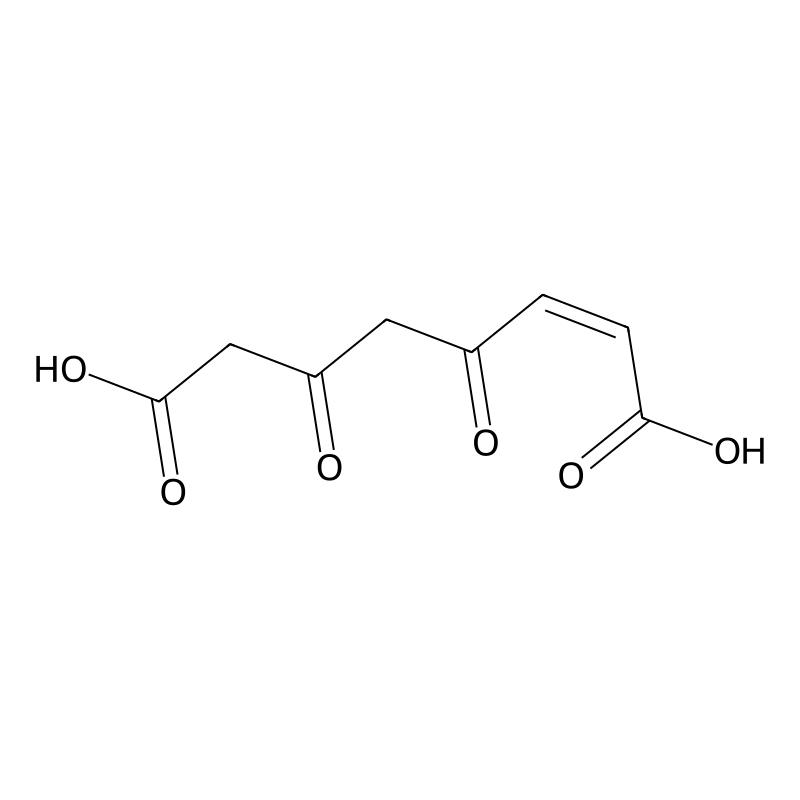N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
Catalog No.
S2949280
CAS No.
2034297-84-0
M.F
C23H27N3O4
M. Wt
409.486
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
2034297-84-0
Product Name
N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
IUPAC Name
N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Molecular Formula
C23H27N3O4
Molecular Weight
409.486
InChI
InChI=1S/C23H27N3O4/c27-22-13-20(15-26(22)14-17-4-2-1-3-5-17)25-23(28)19-6-9-24-21(12-19)30-16-18-7-10-29-11-8-18/h1-6,9,12,18,20H,7-8,10-11,13-16H2,(H,25,28)
InChI Key
KVSVVTDOTNDZRZ-UHFFFAOYSA-N
SMILES
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3CC(=O)N(C3)CC4=CC=CC=C4
Solubility
not available
This compound belongs to a class of molecules known as substituted isonicotinamides. The core structure consists of a pyridine ring (isonicotinamide) substituted with a variety of functional groups. In this specific case, the substitutions include:
- A benzyl group (phenylmethane) attached to the pyrrolidinone ring at the 1-position.
- A tetrahydropyranylmethoxy group attached to the pyridine ring at the 2-position.
Molecular Structure Analysis
The key features of the molecule include:
- The presence of a heterocyclic aromatic ring (pyridine) which can participate in various chemical reactions.
- A benzyl group, which is a common hydrophobic moiety that can influence the molecule's interaction with biological systems [].
- A tetrahydropyranylmethoxy group, which can contribute to hydrogen bonding and potentially influence solubility.
Structural Features
The molecule consists of several key functional groups:
- Isonicotinamide: This is a derivative of isonicotinic acid, a molecule with known applications in medicinal chemistry, particularly as an antitubercular agent. [Source: Isonicotinic Acid ]
- Benzyl and tetrahydropyranylmethoxy: These groups are attached to the central scaffold and might influence the molecule's solubility, permeability, and overall pharmacological profile.
Potential Research Areas
Based on the presence of the isonicotinamide moiety, N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide could be a target for research in the following areas:
- Antimicrobial activity: Investigating its potential effectiveness against various bacteria, fungi, or other microbial pathogens.
- Drug design and development: Studying how structural modifications of the molecule can affect its potency and selectivity against specific targets.
- Medicinal chemistry: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule to optimize its potential for drug development.
XLogP3
1.8
Dates
Modify: 2023-08-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds








